molecular formula C9H13ClF2N2O2S B3220774 N-[4-(1-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide hydrochloride CAS No. 1202643-35-3

N-[4-(1-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide hydrochloride

Cat. No.: B3220774
CAS No.: 1202643-35-3
M. Wt: 286.73 g/mol
InChI Key: XGTMJUVUJJEZAD-UHFFFAOYSA-N
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Description

N-[4-(1-Amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide hydrochloride is a chiral intermediate critical for synthesizing enantiomerically pure pharmaceutical agents. Its molecular formula is C₁₂H₁₆F₂N₂O₂S·HCl, with a CAS Registry Number of 956901-23-8 for the R-isomer . This compound features a methanesulfonamide group attached to a 2,6-difluorophenyl ring and an aminoethyl side chain, enabling its role as a precursor for vanilloid receptor antagonists (e.g., PAC-14028, CAS 1005168-10-4) . Its synthesis via Ellman’s chiral auxiliary ensures high optical purity (>99.9% enantiomeric excess), which is pivotal for therapeutic efficacy and regulatory compliance .

Properties

IUPAC Name

N-[4-(1-aminoethyl)-2,6-difluorophenyl]methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2S.ClH/c1-5(12)6-3-7(10)9(8(11)4-6)13-16(2,14)15;/h3-5,13H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTMJUVUJJEZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(1-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide hydrochloride, also known by its CAS number 1202643-35-3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and findings from relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13ClF2N2O2SC_9H_{13}ClF_2N_2O_2S. Its structure features a difluorophenyl group attached to a methanesulfonamide moiety, which is significant for its biological interactions.

PropertyValue
Molecular Weight250.26 g/mol
Melting PointNot specified
SolubilitySoluble in water
CAS Number1202643-35-3

Research indicates that compounds similar to this compound exhibit various pharmacological activities. The primary mechanism involves inhibition of specific enzymes or receptors that play crucial roles in disease pathways.

  • Antihypertensive Activity : Compounds with similar structures have been shown to inhibit angiotensin II receptors, leading to reduced blood pressure in experimental models .
  • Anticancer Properties : Some derivatives have demonstrated antiproliferative effects against cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For instance, certain analogs showed IC50 values in the micromolar range, indicating significant activity against these cells .

Study on Antiproliferative Effects

A study conducted by Latha et al. evaluated various benzimidazole derivatives for their biological activity, including those structurally related to methanesulfonamides. The results indicated that certain compounds exhibited strong inhibition of tubulin polymerization, which is crucial for cancer cell division. The most effective compound showed an IC50 value of 1.5 mM against tubulin polymerization .

Antioxidant Activity Assessment

Another investigation into the antioxidant properties of similar compounds revealed moderate free radical scavenging activity. In DPPH assays, some derivatives displayed antioxidant capacity comparable to ascorbic acid, suggesting potential for therapeutic applications in oxidative stress-related diseases .

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AntihypertensiveInhibition of angiotensin II receptors
AnticancerIC50 values ranging from 2.4 mM to 5.1 mM
AntioxidantModerate scavenging activity compared to standards

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Key Structural Features Therapeutic Target/Use Pharmacological Action
N-[4-(1-Amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide hydrochloride 2,6-Difluorophenyl, aminoethyl, methanesulfonamide Vanilloid receptors (TRPV1 antagonist intermediate) Analgesic/anti-inflammatory
Sch225336 Bis-sulfone, methoxy-substituted phenyl CB2 receptor Cannabinoid inverse agonist (pain/inflammation)
Sotalol Hydrochloride Isopropylglycyl group, methanesulfonamide β-adrenergic receptors Antiarrhythmic (Class III)
Dronedarone Hydrochloride Benzofuranyl, dibutylamino-propoxy Cardiac ion channels Antiarrhythmic (Class III)
PAC-14028 Trifluoromethylpyridinyl acrylamide, difluorophenyl TRPV1 receptor Topical analgesic

Q & A

Basic: How can the synthetic yield of N-[4-(1-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide hydrochloride be optimized?

Methodological Answer:

  • Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates, as seen in analogous sulfonamide syntheses .
  • Solvent Selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates, critical for coupling reactions .
  • Temperature Control : Maintain temperatures between 0–25°C during sulfonamide formation to minimize side reactions .
  • Catalysts : Employ palladium catalysts for cross-coupling steps, as demonstrated in structurally related aryl sulfonamide syntheses .

Basic: What analytical techniques are most reliable for confirming the structural identity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the ethylamine and difluorophenyl moieties. Compare shifts with published data for similar methanesulfonamides .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λmax ~255 nm) confirms purity and retention time alignment with reference standards .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+^+ at m/z 313.05 (calculated for C10_{10}H14_{14}F2_2N2_2O2_2S) .

Basic: How should researchers assess the purity and stability of this compound under storage?

Methodological Answer:

  • Purity Assessment :
    • Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to prevent hydrolysis .
    • Thermogravimetric Analysis (TGA) : Monitor decomposition onset temperatures (>200°C indicates thermal stability) .
  • Stability Protocols :
    • Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

Advanced: What strategies are effective for resolving the (R)- and (S)-enantiomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases. Optimize mobile phases (e.g., hexane:isopropanol 90:10) for baseline separation .
  • Enzymatic Resolution : Lipase-catalyzed acylations selectively modify one enantiomer, as applied in analogous aminoethyl-phenyl derivatives .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can isolate enantiomers at >99% ee .

Advanced: How can structure-activity relationships (SAR) be established for this compound’s biological activity?

Methodological Answer:

  • Pharmacophore Modeling : Map the ethylamine and sulfonamide groups as critical for receptor binding, similar to β-blockers like Sotalol .
  • Analog Synthesis : Modify the difluorophenyl or sulfonamide groups and test in vitro assays (e.g., kinase inhibition or GPCR binding) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., ion channels) to identify key interactions, as done for CB2 receptor ligands .

Advanced: How can discrepancies between in vitro and in vivo pharmacological data be addressed?

Methodological Answer:

  • Metabolic Profiling : Identify major metabolites via LC-MS/MS. For example, oxidative deamination of the ethylamine group may reduce bioavailability .
  • Prodrug Design : Mask polar groups (e.g., amine) with acetyl or PEG-ylated moieties to improve membrane permeability .
  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models. Adjust dosing regimens to account for rapid clearance .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide hydrochloride
Reactant of Route 2
N-[4-(1-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide hydrochloride

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